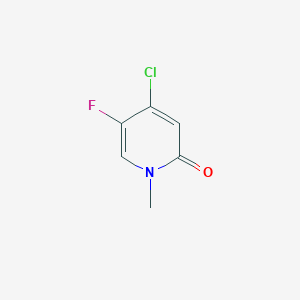
4-Chloro-5-fluoro-1-methylpyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-5-fluoro-1-methylpyridin-2(1H)-one is a heterocyclic organic compound that belongs to the pyridine family. Compounds in this family are known for their diverse chemical properties and applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-fluoro-1-methylpyridin-2(1H)-one typically involves the halogenation of a pyridine derivative. Common starting materials include 2-methylpyridine, which undergoes chlorination and fluorination under controlled conditions. The reaction may require catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale halogenation processes, utilizing continuous flow reactors to ensure consistent quality and efficiency. Safety measures and environmental controls are crucial due to the use of hazardous reagents.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-5-fluoro-1-methylpyridin-2(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various alkyl or aryl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Exploration as a building block for pharmaceutical drugs.
Industry: Use in the production of agrochemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action for 4-Chloro-5-fluoro-1-methylpyridin-2(1H)-one would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, influencing biochemical pathways. Detailed studies would be required to elucidate its molecular targets and pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Chloro-5-fluoro-2-methylpyridine
- 4-Chloro-5-fluoro-1-ethylpyridin-2(1H)-one
- 4-Chloro-5-fluoro-1-methylpyridin-3(1H)-one
Uniqueness
4-Chloro-5-fluoro-1-methylpyridin-2(1H)-one is unique due to its specific substitution pattern, which can influence its reactivity and applications. The presence of both chlorine and fluorine atoms provides opportunities for diverse chemical modifications.
Actividad Biológica
4-Chloro-5-fluoro-1-methylpyridin-2(1H)-one is a pyridine derivative that has garnered attention due to its potential biological activities, particularly in the realms of pharmacology and medicinal chemistry. This compound's structure suggests various interactions that may lead to significant biological effects, including antitumor and antimicrobial properties.
Chemical Structure and Properties
The compound is characterized by its pyridine ring with chlorine and fluorine substituents, which may influence its reactivity and interaction with biological targets. The molecular formula is C6H5ClFN, and it possesses both polar and non-polar characteristics, making it suitable for various biological applications.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Antitumor Activity : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells. For instance, derivatives of similar pyridine structures have shown promising results in inhibiting fibroblast growth factor receptors (FGFR), which are implicated in tumorigenesis .
- Antimicrobial Activity : There is evidence suggesting that compounds with similar structures exhibit antibacterial and antifungal properties. The mechanism often involves disrupting cellular processes in pathogens, leading to cell death .
Case Studies and Research Findings
Several studies have explored the biological activity of pyridine derivatives closely related to this compound:
- Antitumor Studies : A study on related compounds demonstrated significant inhibition of breast cancer cell lines (4T1) through apoptosis induction and reduced cell migration . Such findings indicate that modifications to the pyridine structure can enhance anticancer efficacy.
- Antimicrobial Evaluations : Research on monomeric alkaloids revealed that similar pyridine derivatives exhibited minimum inhibitory concentrations (MIC) against various bacterial strains, including Gram-positive and Gram-negative bacteria . This suggests that this compound could possess comparable antimicrobial properties.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be partially attributed to its structural features:
| Substituent | Effect on Activity |
|---|---|
| Chlorine | Enhances lipophilicity, potentially improving membrane permeability |
| Fluorine | Increases electron-withdrawing capacity, which may enhance receptor binding affinity |
Propiedades
Fórmula molecular |
C6H5ClFNO |
|---|---|
Peso molecular |
161.56 g/mol |
Nombre IUPAC |
4-chloro-5-fluoro-1-methylpyridin-2-one |
InChI |
InChI=1S/C6H5ClFNO/c1-9-3-5(8)4(7)2-6(9)10/h2-3H,1H3 |
Clave InChI |
RIZDMQOIMJNPII-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(C(=CC1=O)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















